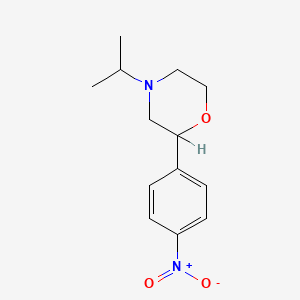
2-(4-Nitrophenyl)-4-isopropylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-4-isopropylmorpholine, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Nitrophenyl)-4-isopropylmorpholine?
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, nitrophenyl groups are often introduced through nitration of precursor aryl compounds or via palladium-catalyzed cross-coupling reactions. Evidence from Scheme 1 in polymer synthesis () suggests nitroaryl intermediates are key in forming benzoxazinone-terminated polymers, which may parallel strategies for nitro-substituted morpholines. Oxidation of aminophenyl derivatives (e.g., 4-(4-Aminophenyl)morpholine → 4-(4-Nitrophenyl)morpholine) using O₂ or nitro sources is another viable pathway .
Q. What analytical techniques are optimal for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and morpholine ring integrity.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro C-NO₂ stretching at ~1520 cm⁻¹).
- X-ray Crystallography: Resolves stereochemistry and confirms nitro-phenyl orientation, as demonstrated in structural studies of related morpholine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
Q. How should stability be assessed under experimental conditions?
The nitro group confers sensitivity to light, heat, and reducing agents. Accelerated stability studies under varying pH, temperature, and UV exposure are critical. For example, 4-nitrophenol derivatives decompose under alkaline conditions, releasing hazardous byproducts (). Storage in inert atmospheres (e.g., argon) and dark conditions is recommended.
Advanced Research Questions
Q. How does the nitro group influence reactivity in substitution or reduction reactions?
The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) but deactivates it for electrophilic reactions. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields 4-(4-Aminophenyl)morpholine, a precursor for further functionalization (). Computational studies (e.g., DFT) can predict reaction pathways and transition states, as shown in morpholine-based nonlinear optical (NLO) studies .
Q. What computational methods predict the NLO properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are effective for modeling hyperpolarizability and dipole moments. Studies on analogous morpholine derivatives ( ) highlight the role of nitro groups in enhancing NLO activity. Molecular docking can also predict interactions with biological targets (e.g., enzymes), aiding drug design applications.
Q. How can conflicting spectroscopic data across studies be resolved?
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is essential. For instance, crystallographic data from morpholine derivatives ( ) resolve ambiguities in nitro-group orientation. Additionally, isotopic labeling or variable-temperature NMR can clarify dynamic processes.
Q. Methodological Recommendations
- Synthetic Optimization: Use regioselective nitration (e.g., mixed-acid nitration) to minimize byproducts.
- Spectroscopic Validation: Combine experimental data with computational simulations (e.g., Gaussian software for IR/NMR prediction).
- Reactivity Screening: Employ high-throughput screening to assess stability and reactivity under diverse conditions.
属性
CAS 编号 |
41191-16-6 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)14-7-8-18-13(9-14)11-3-5-12(6-4-11)15(16)17/h3-6,10,13H,7-9H2,1-2H3 |
InChI 键 |
IKRIJCFBDQXYMM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
同义词 |
2-(4-nitrophenyl)-4-isopropylmorpholine 2-(4-nitrophenyl)-4-isopropylmorpholine, (+-)-isomer 2-(4-nitrophenyl)-4-isopropylmorpholine, hydrochloride, (+-)-isomer 2-(p-nitrophenyl)-4-isopropylmorpholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















